(2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-Lauroyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Esterification: Glycerol is reacted with palmitic acid and lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired diacylglycerol.
Industrial Production Methods
In industrial settings, the production of 1-Palmitoyl-2-Lauroyl-rac-glycerol may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of peroxides and other oxidation products.
Transesterification: It can participate in transesterification reactions with other alcohols or esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and lauric acid.
Oxidation: Peroxides and other oxidation products.
Transesterification: New esters formed with different alcohols or fatty acids.
Scientific Research Applications
1-Palmitoyl-2-Lauroyl-rac-glycerol has several applications in scientific research:
Lipid Biochemistry: It is used as a model compound to study lipid metabolism and enzymatic reactions involving diacylglycerols.
Pharmaceutical Research: The compound is investigated for its potential role in drug delivery systems and as a component in formulations.
Nutritional Studies: It is used to study the effects of specific fatty acids on health and nutrition.
Industrial Applications: The compound is explored for its use in the production of bio-based lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-Lauroyl-rac-glycerol involves its interaction with lipid metabolic pathways. It serves as a substrate for enzymes such as lipases and phospholipases, which catalyze the hydrolysis of ester bonds. The compound can also modulate the activity of protein kinase C, a key enzyme involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-Oleoyl-rac-glycerol: Contains oleic acid instead of lauric acid at the sn-2 position.
1-Palmitoyl-2-Linoleoyl-rac-glycerol: Contains linoleic acid at the sn-2 position.
1-Lauroyl-2-Palmitoyl-rac-glycerol: Contains lauric acid at the sn-1 position and palmitic acid at the sn-2 position.
Uniqueness
1-Palmitoyl-2-Lauroyl-rac-glycerol is unique due to its specific combination of palmitic acid and lauric acid, which imparts distinct physicochemical properties and biological activities. Its structure allows for specific interactions with enzymes and cellular membranes, making it a valuable compound for research in lipid biochemistry and related fields .
Properties
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHYRKXTRBDBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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